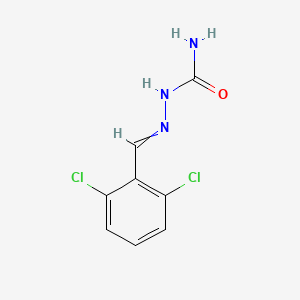
1-(2-Bromophenyl)-3-methylcyclobutan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromophenyl)-3-methylcyclobutan-1-amine is an organic compound characterized by a cyclobutane ring substituted with a bromophenyl group and a methylamine group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)-3-methylcyclobutan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromobenzyl chloride with methylamine in the presence of a base to form the desired cyclobutane ring . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to ensure the quality of the final product.
化学反应分析
Types of Reactions: 1-(2-Bromophenyl)-3-methylcyclobutan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide in acetone.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to form amines or alcohols.
Common Reagents and Conditions:
Substitution: Sodium iodide in acetone.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of iodinated derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines and alcohols.
科学研究应用
1-(2-Bromophenyl)-3-methylcyclobutan-1-amine has diverse applications in scientific research:
作用机制
The mechanism of action of 1-(2-Bromophenyl)-3-methylcyclobutan-1-amine involves its interaction with specific molecular targets and pathways:
相似化合物的比较
1-(2-Chlorophenyl)-3-methylcyclobutan-1-amine: Similar structure but with a chlorine atom instead of bromine.
1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: 1-(2-Bromophenyl)-3-methylcyclobutan-1-amine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro and fluoro analogs .
This comprehensive overview highlights the significance of this compound in various fields of research and its potential applications
属性
分子式 |
C11H14BrN |
|---|---|
分子量 |
240.14 g/mol |
IUPAC 名称 |
1-(2-bromophenyl)-3-methylcyclobutan-1-amine |
InChI |
InChI=1S/C11H14BrN/c1-8-6-11(13,7-8)9-4-2-3-5-10(9)12/h2-5,8H,6-7,13H2,1H3 |
InChI 键 |
BMOYJTOBLKEKGH-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(C1)(C2=CC=CC=C2Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![[3-(aminomethyl)-1H-indol-1-yl]acetic acid](/img/structure/B14054773.png)

